3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a piperidine ring, a thiazolidinone ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diamines, under acidic or basic conditions.
Thiazolidinone Ring Formation: The thiazolidinone ring is often formed via the reaction of a thiourea derivative with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions.
Coupling Reactions: The piperidine and thiazolidinone rings are then coupled through a series of condensation reactions, often involving reagents like acetic anhydride or other dehydrating agents.
Methoxyphenyl Group Introduction: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidinones and spiropiperidines.
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings, such as thiazolidinediones.
Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups, such as methoxybenzene derivatives.
Uniqueness
What sets 3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one apart is its combination of these three distinct structural motifs
Properties
Molecular Formula |
C20H24N2O4S2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(5Z)-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N2O4S2/c1-26-16-7-4-5-14(11-16)12-17-19(25)22(20(27)28-17)13-18(24)21-9-3-2-6-15(21)8-10-23/h4-5,7,11-12,15,23H,2-3,6,8-10,13H2,1H3/b17-12- |
InChI Key |
ZTFPZJLQHQBUDH-ATVHPVEESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCCC3CCO |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCC3CCO |
Origin of Product |
United States |
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